molecular formula C10H8ClNO B022261 4-Chloro-8-methoxyquinoline CAS No. 16778-21-5

4-Chloro-8-methoxyquinoline

Cat. No.: B022261
CAS No.: 16778-21-5
M. Wt: 193.63 g/mol
InChI Key: LCYDNBWXXPOMQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AS605240 involves multiple steps, starting with the preparation of the core structure, 5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AS605240 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

4-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDNBWXXPOMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491470
Record name 4-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16778-21-5
Record name 4-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-8-METHOXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 16 (2.65 g, 15.1 mmol) was dissolved in POCl3 (4.2 ml, 45.3 mmol) under nitrogen atmosphere and refluxed for 2 h. It was then cooled and concentrated under vacuum. The solid concentrate was taken in a beaker with 200 ml water neutralized with NaHCO3 powder and extracted with EtOAc. The solution was dried over Na2SO4, filtered, and concentrated. This crude product was then purified through column chromatography using ethyl acetate to get 17 as brown solid (2.113 g, 72%). 1H NMR (400 MHz, CDCl3) δ ppm 4.079 (s, 3H), 7.08-7.1 (d, 1H, J=8 Hz), 7.49-7.56 (m, 2H), 7.76-7.78 (d, 1H, J=8 Hz), 8.76-8.77 (d, 1H, J=4 Hz).
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthesis process for 4-Chloro-8-methoxyquinoline?

A1: this compound can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate. The synthesis involves a multi-step process including condensation, cyclization, hydrolysis, decarboxylation, and finally, chlorination. [, ] This synthetic route has been shown to achieve a yield of approximately 33.81%. []

Q2: How is this compound typically characterized?

A2: The synthesized this compound is commonly characterized using spectroscopic techniques. Researchers often utilize ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) to confirm the identity and purity of the compound. [] These techniques provide structural information and validate the successful synthesis of the target molecule.

Q3: What are the potential applications of this compound derivatives in coordination chemistry?

A3: this compound serves as a valuable precursor for synthesizing various substituted 8-hydroxyquinoline derivatives. For instance, it can be transformed into 4-(dimethylamino)-8-hydroxyquinoline. [] This particular derivative exhibits promising properties as a chelating ligand, capable of forming complexes with metal ions like nickel, copper, and cobalt. [] These complexes have been studied for their spectral properties and potential applications in areas like catalysis and materials science.

Q4: Have there been any studies on the biological activity of this compound derivatives?

A4: While this compound itself hasn't been extensively studied for biological activity, a derivative, 4-chloro-8-methoxyquinolin-2(1H)-one, has shown promising antimicrobial activity. [] Although detailed mechanism of action hasn't been fully elucidated in the available literature, this finding suggests potential for further exploration of this compound derivatives in medicinal chemistry.

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